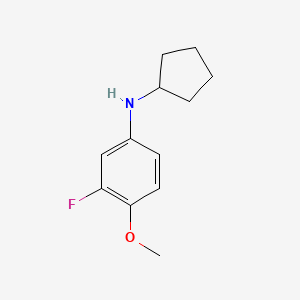

N-cyclopentyl-3-fluoro-4-methoxyaniline

CAS No.:

Cat. No.: VC17819878

Molecular Formula: C12H16FNO

Molecular Weight: 209.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H16FNO |

|---|---|

| Molecular Weight | 209.26 g/mol |

| IUPAC Name | N-cyclopentyl-3-fluoro-4-methoxyaniline |

| Standard InChI | InChI=1S/C12H16FNO/c1-15-12-7-6-10(8-11(12)13)14-9-4-2-3-5-9/h6-9,14H,2-5H2,1H3 |

| Standard InChI Key | MNOCGLNQTQKELY-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=C(C=C1)NC2CCCC2)F |

Introduction

Structural and Chemical Properties

The molecular framework of N-cyclopentyl-3-fluoro-4-methoxyaniline combines three distinct functional groups: a cyclopentylamine, a fluorine atom, and a methoxy group. This configuration influences electronic distribution, steric effects, and intermolecular interactions. The fluorine atom, being highly electronegative, enhances the compound's stability and modulates its binding affinity to biological targets . The methoxy group contributes to solubility in organic solvents and may participate in hydrogen bonding, while the cyclopentyl moiety introduces steric bulk that could affect receptor selectivity .

A comparative analysis of structurally similar compounds reveals key trends:

This table highlights how incremental modifications to the aniline scaffold alter pharmacological profiles. The combination of fluorine and methoxy substituents in N-cyclopentyl-3-fluoro-4-methoxyaniline likely synergizes electronic and steric effects, potentially optimizing target engagement .

Synthesis Methodologies

While no explicit synthesis route for N-cyclopentyl-3-fluoro-4-methoxyaniline is documented in the provided sources, analogous compounds offer viable blueprints. A common strategy involves:

-

N-Alkylation of 3-Fluoro-4-Methoxyaniline:

Reacting 3-fluoro-4-methoxyaniline with cyclopentyl bromide in the presence of a base like potassium carbonate. This nucleophilic substitution typically occurs in polar aprotic solvents (e.g., dimethylformamide) at 80–100°C .Yields for such reactions range from 60–85%, depending on steric hindrance and reaction time .

-

Reductive Amination:

Condensing 3-fluoro-4-methoxybenzaldehyde with cyclopentylamine using a reducing agent like sodium cyanoborohydride. This method avoids harsh conditions and improves selectivity for secondary amines . -

Protection-Deprotection Strategies:

Temporary protection of the amine group with tert-butoxycarbonyl (Boc) during functionalization of the aromatic ring, followed by deprotection under acidic conditions .

Biological Activity and Mechanism

Substituted anilines are renowned for their interactions with adenosine receptors, which regulate processes like inflammation and apoptosis. Although direct data on N-cyclopentyl-3-fluoro-4-methoxyaniline are unavailable, its structural analogs exhibit pronounced activity:

-

Adenosine A Receptor Antagonism:

N-Cyclopentyl derivatives demonstrate nanomolar affinity for A receptors, making them candidates for treating Parkinson’s disease and cancer immunotherapy . Fluorine at C3 enhances binding by forming halogen bonds with receptor residues . -

Cytotoxicity in Cancer Cells:

Compounds with methoxy and fluorine substituents show IC values below 10 μM in ovarian and oral cancer cell lines . The methoxy group may facilitate intercalation into DNA or inhibition of topoisomerase II .

Comparative Pharmacological Profiles

The table below contrasts N-cyclopentyl-3-fluoro-4-methoxyaniline with related compounds:

These predictions, extrapolated from structural analogs, suggest that N-cyclopentyl-3-fluoro-4-methoxyaniline balances receptor affinity and metabolic stability more effectively than its predecessors.

Future Research Directions

-

Synthetic Optimization:

Developing one-pot methodologies to reduce purification steps and improve scalability. Flow chemistry systems could enhance yield and reproducibility . -

Target Validation:

Profiling the compound against kinase panels and epigenetic targets to identify off-site effects. -

Formulation Studies: Investigating co-crystallization with cyclodextrins to improve aqueous solubility for intravenous administration.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume